(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of the Pyrimidin-4-yl Core: The pyrimidin-4-yl core can be synthesized by reacting appropriate precursors such as 6-chloro-2-methylthiopyrimidin-4-ol with amines under specific conditions.
Introduction of the Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group can be introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, halides, and suitable solvents
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
6-Chloro-2-(methylthio)pyrimidin-4-amine
(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-2-ylmethyl-amine hydrochloride
Uniqueness: The uniqueness of (6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride lies in its specific structural features, such as the presence of the chloro and methylsulfanyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S.ClH/c1-15-9-13-7(10)4-8(14-9)12-6-2-3-11-5-6;/h4,6,11H,2-3,5H2,1H3,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYONVIVZCXPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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